molecular formula C10H20N2O2 B061939 (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS No. 173340-26-6

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No. B061939
CAS RN: 173340-26-6
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It has an average mass of 200.278 Da and a monoisotopic mass of 200.152481 Da . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "tert-butyl [(3S)-3-pyrrolidinyl]carbamate" .


Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure also includes a carbamate group (NHCOO) and a pyrrolidine ring .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 303.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 137.6±20.4 °C . The compound has a molar refractivity of 55.0±0.3 cm3 and a molar volume of 200.7±3.0 cm3 .

Scientific Research Applications

Synthesis of Pyrrolidines

This compound plays a crucial role in the synthesis of pyrrolidines . It’s used in the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .

Enantioenriched Pyrrolidines

The compound is used in the creation of enantioenriched pyrrolidines . A chiral amine-derived iridacycle complex catalyzes a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .

Synthesis of Azaheterocycles

The compound is involved in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines .

C(sp3)-H Alkylation and Arylation

The compound is used in the C(sp3)-H alkylation and arylation of amides and thioethers . This methodology employs simple aryl or alkyl halides, and it’s characterized by its good functional-group tolerance and broad substrate scope .

Synthesis of Nucleoside Analogues

The compound is used in the synthesis of nucleoside analogues . The carbonyl group is removed from pyrrolidin-2-one, and nucleoside analogues bearing a pyrrolidine ring are synthesized . A nucleoside dimer was also obtained, bearing a carbamate linkage between two units .

Carbamate Synthesis

The compound is used in carbamate synthesis . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .

Safety and Hazards

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364037
Record name tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

CAS RN

173340-26-6
Record name tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-N-Boc-aminomethyl pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (3.0 g, 10.33 mmole) in EtOAc (100 ml) was added Pd(OH)2 on carbon (0.3 g). The mixture was stirred under H2 balloon at room temperature for 3 h and filtered through Celite. The filtrate was concentrated to give colorless oil (1.87 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

1-Benzyl-3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine (22.2 g, 0.76 mol) was dissolved in a mixture of methanol and acetic acid (1:1, 100 mL) and added to a Parr flask charged with palladium on carbon (10%, 4 g) suspended in methanol and acetic acid (1:1, 100 mL). The flask was transferred to the Parr reduction apparatus and the suspension shaken under an atmosphere of hydrogen at 60 psi for 2 days. The reaction mixture was filtered through a celite plug, eluting with a mixture of methanol/methylene chloride. The solvent was concentrated and the residue co-evaporated with toluene to afford 3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine as a colorless oil which was used directly.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.